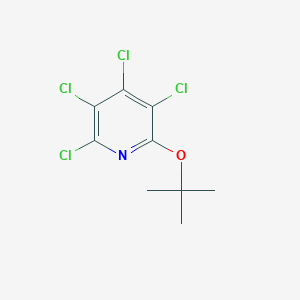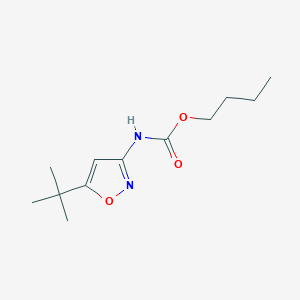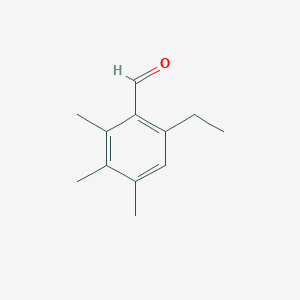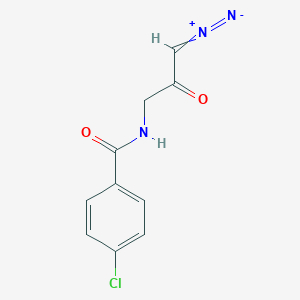![molecular formula C13H17F3O3S B14380935 1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene CAS No. 90183-75-8](/img/structure/B14380935.png)
1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a propoxy group bearing a propane-2-sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(trifluoromethyl)phenol with 1-bromo-3-chloropropane under basic conditions to form 1-(3-chloropropoxy)-3-(trifluoromethyl)benzene. This intermediate is then reacted with propane-2-sulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides may be employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Propane-2-sulfonyl)propoxy]benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)phenol: Lacks the propoxy and sulfonyl groups, leading to different reactivity and applications.
1-(3-Chloropropoxy)-3-(trifluoromethyl)benzene: An intermediate in the synthesis of the target compound, with distinct chemical properties.
Uniqueness
1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90183-75-8 |
|---|---|
Molecular Formula |
C13H17F3O3S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
1-(3-propan-2-ylsulfonylpropoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H17F3O3S/c1-10(2)20(17,18)8-4-7-19-12-6-3-5-11(9-12)13(14,15)16/h3,5-6,9-10H,4,7-8H2,1-2H3 |
InChI Key |
XPMUNJPEYHWUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)CCCOC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)


![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)


![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)

